4'-Hydroxyechinenone

Descripción

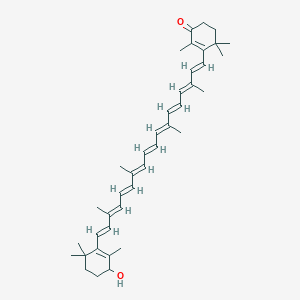

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C40H54O2 |

|---|---|

Peso molecular |

566.9 g/mol |

Nombre IUPAC |

3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,37,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |

Clave InChI |

RONAGRFBGGXGHB-DKLMTRRASA-N |

SMILES isomérico |

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C |

SMILES canónico |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |

Origen del producto |

United States |

Natural Occurrence and Ecological Distribution of 4 Hydroxyechinenone

Phylogenetic Diversity of Producing Organisms

The production or accumulation of 4'-hydroxyechinenone is observed in a range of organisms, highlighting its widespread, albeit specific, presence in different branches of the tree of life.

Microorganisms (e.g., Micrococcus roseus, cyanobacteria)

Microorganisms, particularly bacteria and cyanobacteria, are known sources of carotenoids, including this compound. Micrococcus roseus, a species of bacteria, has been identified as a producer of this compound. nih.govnih.gov This carotenoid has been proposed as an intermediate compound in the biosynthetic pathway leading to canthaxanthin (B1668269) in Micrococcus roseus. nih.govnih.gov Cyanobacteria are also significant producers of various carotenoids, and 3'-hydroxyechinenone (B211818) (a closely related isomer) is found in cyanobacteria and microalgae. wikipedia.org Some cyanobacterial species, such as Planktothrix rubescens and Planktothrix agardhii, have been reported to contain 3'-hydroxyechinenone. nih.gov

Algae and Aquatic Organisms

Algae, both microalgae and macroalgae, contribute to the presence of carotenoids in aquatic environments. 3'-Hydroxyechinenone is found in cyanobacteria and microalgae. wikipedia.org While the direct production of this compound by a wide range of algae is not as extensively documented as for some other carotenoids like fucoxanthin (B1674175) in brown algae or astaxanthin (B1665798) in green algae nih.govukzn.ac.za, algae serve as primary producers of carotenoids that can then be accumulated by other aquatic organisms through the food web. Carotenoids are present in the plastids of eukaryotic algae and in the thylakoids of prokaryotic algae (cyanobacteria). uou.ac.in

Higher Eukaryotes (e.g., fish species like Hucho hucho, sea urchins, salmonids)

Environmental and Niche-Specific Accumulation Patterns

The distribution and accumulation of this compound are influenced by environmental factors and the specific ecological niches of the organisms involved. In microorganisms like cyanobacteria, carotenoids are often associated with photoprotection, binding to proteins like the orange carotenoid protein (OCP) to help dissipate excess light energy. wikipedia.org This suggests that environments with high light intensity may favor the presence of carotenoid-producing microorganisms. In aquatic ecosystems, the transfer of carotenoids through the food web leads to their accumulation in higher trophic levels. The specific carotenoid profile in an organism can therefore reflect its diet and the availability of carotenoid-rich food sources in its habitat.

Comparative Analysis of this compound Presence Across Biomes

While a direct comprehensive comparative analysis of this compound presence across multiple distinct biomes is not explicitly detailed in the provided search results, the distribution of producing organisms offers some insight. Its presence in cyanobacteria, which are ubiquitous in various aquatic and terrestrial environments, suggests a potentially wide distribution across different biomes where these microorganisms thrive. pageplace.de The occurrence in marine invertebrates like sea urchins indicates its presence in marine biomes. The potential accumulation in fish like salmonids, which inhabit freshwater and marine environments depending on their life cycle, further points to its distribution across different aquatic biomes. cabidigitallibrary.orgfishbase.se However, the concentration and prevalence of this compound likely vary significantly between biomes, influenced by factors such as primary productivity, food web structure, and specific environmental conditions that favor or disfavor the growth of producing organisms. Comparative studies of microbial communities across biomes have shown differences in gene content and community structure, which could indirectly influence the distribution of specific metabolites like this compound. vliz.beresearchgate.netulb.ac.be

Biosynthesis and Metabolic Pathways of 4 Hydroxyechinenone

Precursor Carotenoid Derivation (e.g., from Echinenone)

The biosynthesis of 4'-hydroxyechinenone is a multi-step process that begins with the common C40 carotenoid precursor, β-carotene. The formation of this compound from β-carotene can proceed through two primary alternative pathways, involving the sequential actions of a ketolase and a hydroxylase enzyme. The specific intermediate compounds depend on the order of these enzymatic reactions.

The first pathway involves the initial ketolation of β-carotene at the 4-position of one of its β-ionone rings. This reaction is catalyzed by β-carotene 4-ketolase, yielding the monoketocarotenoid echinenone (B51690). Subsequently, a hydroxylase enzyme introduces a hydroxyl group at the 3'-position of the second β-ionone ring of echinenone. This hydroxylation step completes the synthesis, forming this compound.

Alternatively, the enzymatic order can be reversed. In the second pathway, β-carotene first undergoes hydroxylation at the 3'-position, a reaction catalyzed by a β-carotene hydroxylase, to form β-cryptoxanthin. researchgate.netresearchgate.net Following this, the β-carotene 4-ketolase acts on β-cryptoxanthin, introducing a keto group at the 4-position to produce the final product, this compound. researchgate.netresearchgate.net Both pathways converge on the same final compound, and the predominant route can vary between different producing organisms.

| Pathway | Step 1: Precursor | Enzyme 1 | Step 1: Product (Intermediate) | Step 2: Precursor | Enzyme 2 | Step 2: Product (Final) |

|---|---|---|---|---|---|---|

| Route 1 | β-Carotene | β-Carotene 4-Ketolase | Echinenone | Echinenone | β-Carotene 3'-Hydroxylase | This compound |

| Route 2 | β-Carotene | β-Carotene 3'-Hydroxylase | β-Cryptoxanthin | β-Cryptoxanthin | β-Carotene 4-Ketolase | This compound |

Genetic Regulation of this compound Biosynthesis Genes

The production of this compound is tightly controlled at the genetic level to ensure its synthesis aligns with the physiological needs of the organism, such as responding to environmental stress or developmental cues.

The expression of carotenoid biosynthesis genes, including those for ketolases and hydroxylases, is regulated by a complex network of factors. In photosynthetic bacteria, light and oxygen levels are dominant regulatory factors. nih.gov For instance, under high light or aerobic conditions, the biosynthesis of ketocarotenoids like echinenone and its derivatives is often upregulated to provide enhanced antioxidative protection. nih.gov In some Rhodobacter species, a regulatory protein named TspO functions as a negative regulator of carotenoid gene expression, while another protein, RegA, acts as a positive regulator. nih.gov

In plants, transcriptional regulation is vital and often linked to developmental processes such as fruit ripening and de-etiolation (greening of seedlings). frontiersin.org For example, the Phytochrome Interacting Factor 1 (PIF1) is a well-understood transcriptional repressor of carotenoid biosynthesis in seedlings. frontiersin.org During fruit ripening in species like the red pepper, the expression of key carotenoid synthesis genes, including those for precursor production, increases significantly, leading to pigment accumulation. frontiersin.org

In many carotenoid-producing bacteria, the genes encoding the enzymes for a specific biosynthetic pathway are physically grouped together in the genome. mdpi.com This organization is known as a gene cluster, which often functions as an operon, allowing for the coordinated transcription of all necessary genes. nih.gov This arrangement facilitates the efficient production of the final carotenoid product.

These clusters typically contain the core genes for the C40 carotenoid backbone synthesis, such as crtE (geranylgeranyl pyrophosphate synthase), crtB (phytoene synthase), crtI (phytoene desaturase), and crtY (lycopene cyclase). nih.gov In organisms that produce xanthophylls like this compound, the cluster also includes the genes for modification enzymes, such as the ketolase (crtW) and hydroxylase (crtZ). nih.gov The close organization of these genes has been instrumental in their initial cloning and molecular investigation. nih.govmdpi.com The distribution of these gene clusters among different bacterial species is thought to have been facilitated by horizontal gene transfer. mdpi.com

| Gene | Enzyme Function | Role in Pathway |

|---|---|---|

| crtE | Geranylgeranyl pyrophosphate synthase | Precursor synthesis |

| crtB | Phytoene synthase | First committed step to C40 carotenoids |

| crtI | Phytoene desaturase | Creates double bonds in phytoene |

| crtY | Lycopene (B16060) cyclase | Forms β-ionone rings (creates β-carotene) |

| crtZ | β-Carotene hydroxylase | Adds hydroxyl groups |

| crtW | β-Carotene ketolase | Adds keto groups |

Comparative Biosynthetic Pathways of Related Ketocarotenoids (e.g., 3'-Hydroxyechinenone (B211818), Canthaxanthin)

The biosynthesis of this compound is intricately linked to the pathways of other ketocarotenoids, sharing common precursors and enzymatic reactions. A comparative analysis with 3'-hydroxyechinenone and canthaxanthin (B1668269) reveals the subtle yet critical differences in their formation, primarily dictated by the specificity of the involved enzymes—β-carotene ketolase and β-carotene hydroxylase.

The central precursor for these ketocarotenoids is often β-carotene. The introduction of keto and hydroxyl groups onto the β-ionone rings of β-carotene and its derivatives leads to a diverse array of xanthophylls.

Canthaxanthin Biosynthesis: The formation of canthaxanthin is a two-step ketolation process starting from β-carotene. A β-carotene ketolase, encoded by the crtW gene in bacteria or the bkt gene in algae, catalyzes the addition of a keto group at the C4 position of one of the β-ionone rings to form the intermediate, echinenone. amerigoscientific.comnih.gov The same enzyme then adds a second keto group to the C4' position of the other ring, yielding canthaxanthin (β,β-carotene-4,4'-dione). nih.govwikipedia.org This pathway is a symmetrical process where both β-rings of the precursor are modified in the same way. frontiersin.org

3'-Hydroxyechinenone Biosynthesis: The synthesis of 3'-hydroxyechinenone involves both a ketolation and a hydroxylation event. There are two primary routes for its formation:

From Echinenone: The β-carotene ketolase (CrtW/BKT) first converts β-carotene to echinenone. Subsequently, a β-carotene hydroxylase (CrtR) introduces a hydroxyl group at the C3' position of the non-ketolated ring of echinenone. researchgate.net

From β-Cryptoxanthin: Alternatively, β-carotene can first be hydroxylated at the C3' position by a β-carotene hydroxylase to form β-cryptoxanthin. Following this, a β-carotene ketolase (CrtW/CrtO) adds a keto group at the C4 position of the unmodified ring to produce 3'-hydroxyechinenone. researchgate.net

This compound Biosynthesis: Similar to 3'-hydroxyechinenone, the biosynthesis of this compound requires both hydroxylation and ketolation. The pathway can proceed via two analogous routes:

From Echinenone: Echinenone, formed from β-carotene, can be hydroxylated at the C4' position. This reaction is catalyzed by a β-carotene hydroxylase.

From Zeaxanthin (B1683548): Zeaxanthin, which has hydroxyl groups at both the C3 and C3' positions of β-carotene, can be ketolated at the C4 position by a β-carotene ketolase to yield this compound. This is a key step in the synthesis of astaxanthin (B1665798) in many organisms. researchgate.net

The following interactive table summarizes the comparative biosynthetic pathways.

| Target Ketocarotenoid | Precursor(s) | Intermediate(s) | Key Enzyme(s) | Reaction Type(s) |

| Canthaxanthin | β-Carotene | Echinenone | β-Carotene Ketolase (CrtW/BKT) | Symmetrical 4,4'-diketolation |

| 3'-Hydroxyechinenone | β-Carotene | Echinenone or β-Cryptoxanthin | β-Carotene Ketolase (CrtW/CrtO), β-Carotene Hydroxylase (CrtR) | 4-ketolation and 3'-hydroxylation |

| This compound | β-Carotene, Zeaxanthin | Echinenone, β-Cryptoxanthin | β-Carotene Ketolase (CrtW/BKT), β-Carotene Hydroxylase (CrtR/BCH) | 4-ketolation and 4'-hydroxylation |

This comparison underscores that the final ketocarotenoid produced is determined by the substrate specificity and regioselectivity of the hydroxylase and ketolase enzymes present in a particular organism.

Isomeric and Stereochemical Aspects of this compound Formation

The enzymatic processes that lead to the formation of this compound have significant stereochemical implications, resulting in specific isomers. The introduction of functional groups, particularly the hydroxyl group at the C4' position, creates a chiral center, and the geometry of the polyene chain can exist in various isomeric forms.

Stereochemistry of Hydroxylation: The addition of a hydroxyl group to the C4' position of the β-ionone ring is a stereospecific reaction catalyzed by β-carotene hydroxylase. The carbon atom at the C4' position in the precursor (echinenone) is prochiral. The enzyme directs the hydroxylation to a specific face of the ring, leading to the formation of a particular stereoisomer, either (4'R)- or (4'S)-hydroxyechinenone.

While the exact stereochemistry of naturally occurring this compound is not as extensively documented as other carotenoids, evidence from related compounds suggests a high degree of stereospecificity. For instance, the related compound 3'-hydroxyechinenone is naturally found as the (3'R) isomer. wikipedia.orgnih.gov This implies that the hydroxylase enzymes involved in carotenoid biosynthesis are highly selective. The specific stereochemistry of the 4'-hydroxyl group in this compound would therefore be dependent on the specific β-carotene hydroxylase enzyme catalyzing the reaction in a given organism.

Isomeric Forms (Cis/Trans): Carotenoids, including this compound, possess a long polyene chain with multiple conjugated double bonds. This structure allows for the possibility of geometric isomerism (cis/trans or E/Z). In nature, the all-trans isomer is generally the most thermodynamically stable and, consequently, the most abundant form of carotenoids. nih.gov It is therefore highly probable that this compound is predominantly synthesized in its all-trans configuration.

However, exposure to factors such as light and heat can induce isomerization, leading to the formation of various cis-isomers. nih.gov While the all-trans form is the primary product of biosynthesis, the presence of cis-isomers in biological systems cannot be entirely ruled out, as they can be formed post-biosynthetically. The specific biological relevance of any potential cis-isomers of this compound is not well-established.

The key stereochemical and isomeric features are summarized in the table below.

| Aspect | Description | Implication for this compound |

| Chirality | The C4' carbon becomes a chiral center upon hydroxylation. | The molecule exists as specific stereoisomers, likely (4'R) or (4'S), depending on the enzyme. |

| Enzymatic Stereospecificity | β-carotene hydroxylases are stereospecific enzymes. | The biosynthesis produces a single, specific stereoisomer rather than a racemic mixture. |

| Geometric Isomerism | The polyene chain can exist in different cis/trans configurations. | Biosynthesis primarily yields the all-trans isomer, which is the most stable form. |

| Post-biosynthetic Isomerization | Light or heat can cause the conversion from trans to cis isomers. | Cis-isomers may be present in tissues, although likely in lower concentrations than the all-trans form. |

Biological Functions and Physiological Roles of 4 Hydroxyechinenone

Photoprotective Mechanisms in Photosynthetic Organisms

Photosynthetic organisms have evolved sophisticated mechanisms to protect themselves from photodamage caused by excessive light energy. One crucial strategy is the dissipation of surplus absorbed light energy as heat, a process known as non-photochemical quenching (NPQ). In cyanobacteria, a key player in this photoprotective mechanism is the Orange Carotenoid Protein (OCP), which binds a ketocarotenoid, primarily 3'-hydroxyechinenone (B211818) (hECN) in many species. ebi.ac.ukoup.comnih.govwikipedia.org

Role in the Orange Carotenoid Protein (OCP) in Cyanobacteria

The Orange Carotenoid Protein (OCP) is a soluble, photoactive protein found in cyanobacteria that is essential for NPQ. ebi.ac.uknih.govwikipedia.orgresearchgate.netvu.nlresearchgate.net It functions as a light sensor, responding to high-intensity blue-green light by undergoing a conformational change that enables it to interact with the phycobilisomes (PBS), the primary light-harvesting antennae. nih.govresearchgate.netresearchgate.netresearchgate.net The OCP typically binds one molecule of a ketocarotenoid, such as 3'-hydroxyechinenone or canthaxanthin (B1668269). wikipedia.orgacs.orgacs.orgnsf.govresearcher.life

Non-Photochemical Quenching (NPQ) Activity Mediation

The OCP, with its bound carotenoid, mediates NPQ by sensing high light conditions and facilitating the quenching of excess excitation energy absorbed by the phycobilisomes. researchgate.netresearchgate.netnsf.gov Upon photoactivation, the OCP transitions from its inactive orange state (OCP^O) to an active red state (OCP^R). nih.govresearchgate.netresearchgate.netacs.org In its OCP^R form, the protein binds to the phycobilisomes, triggering the thermal dissipation of excess energy and thereby reducing the amount of energy transferred to the photosynthetic reaction centers. nih.govresearchgate.netresearchgate.netnih.govphotobiology.org This process effectively downregulates photosynthesis under high light to prevent photodamage. researchgate.netacs.orgresearcher.liferesearchgate.net The efficiency of this photoprotective response is influenced by the photoactivation of the OCP. researchgate.net

Photoactivation Dynamics and Conformational Changes of OCP-bound 4'-Hydroxyechinenone

The photoactivation of OCP is a light-driven process involving significant structural rearrangements of both the protein and the bound ketocarotenoid. researchgate.netresearchgate.netacs.org Absorption of blue-green light by the carotenoid initiates the conversion of OCP^O to OCP^R. nih.govresearchgate.netnsf.gov This transformation is characterized by large-scale conformational changes, including the separation of the OCP's N-terminal (NTD) and C-terminal (CTD) domains and a substantial translocation of the carotenoid molecule. researchgate.netacs.orgrcsb.org The carotenoid, initially spanning the interface between the two domains, moves over 12 Å into the NTD in the active state. nih.govacs.orgnsf.govrcsb.org This structural reorganization results in a significant red-shift in the carotenoid's absorption spectrum. nsf.gov Studies utilizing molecular dynamics suggest that the rotation of the β-ionylidene ring within the CTD may be among the initial conformational changes occurring during photoactivation. ebi.ac.uk The active OCP^R state has been described as potentially resembling a molten globule-like state, exhibiting increased structural mobility and solvent accessibility. ebi.ac.uk The change from OCP^O to OCP^R is accompanied by a redshift in the absorption spectrum of the bound carotenoid, reflecting an increase in its effective conjugation length. nih.govresearchgate.net

Excited State Dynamics and Energy Dissipation Pathways

Following light absorption, the bound carotenoid is rapidly excited to its S2 state, which then undergoes ultrafast internal conversion to the S1 state. acs.org The S1 state is coupled to an intramolecular charge-transfer (ICT) state. nih.govacs.org The protein environment within OCP influences the photophysical properties of the bound carotenoid. Binding of 3'-hydroxyechinenone to OCP induces a conformational change that extends the effective conjugation length and stabilizes an ICT state, leading to a shorter S1 lifetime compared to the carotenoid in solution. nih.gov Transient absorption spectroscopy studies have shown that the photoactivation of OCP alters the energy landscape of the carotenoid's excited states. nih.gov The active OCP^R form is associated with excited states having predominantly ICT or S1 character, each with distinct lifetimes. nih.gov It has been proposed that an ICT/S1 state plays a role as the quenching species in the OCP-mediated NPQ process. nih.gov A proposed mechanism for energy dissipation involves direct energy transfer from the phycobilin (B1239373) chromophores to the carotenoid bound within the OCP. core.ac.uk

Carotenoid Translocation and Protein-Carotenoid Interactions

A critical event during OCP photoactivation is the translocation of the bound carotenoid. The carotenoid, positioned at the interface between the NTD and CTD in the inactive state, moves significantly, by more than 12 Å, into the N-terminal domain upon light activation. nih.govacs.orgnsf.govrcsb.org This movement is accompanied by a rearrangement of the interactions between the carotenoid and the surrounding protein residues. rcsb.org In the inactive OCP^O state, hydrogen bonds are formed between the keto group on the β1 ring of the carotenoid and specific amino acid residues in the CTD, such as Tryptophan (Trp288) and Tyrosine (Tyr201). nih.gov These hydrogen bonds are disrupted during the photoactivation process. nih.gov Aromatic π–π interactions between residues like Tyrosine (Y44) and Tryptophan (W110) in the NTD and the β2-ring of the carotenoid are also considered crucial for photoactivation. acs.org The N-terminal domain contains a channel where the carotenoid resides, and certain residues within this channel may act as bottlenecks influencing the translocation process. acs.org

Two-Photon Mechanisms in OCP Activation

Recent research indicates that the photoactivation of OCP when bound to 3'-hydroxyechinenone or echinenone (B51690) can involve a sequential two-photon absorption mechanism. acs.orgnih.govresearchgate.netnih.gov This differs from OCP bound to canthaxanthin, which can be activated by a single photon. acs.orgnih.govresearchgate.netnih.gov For OCP with 3'-hydroxyechinenone, the formation of the active OCP^R state requires the absorption of a second photon following the initial absorption, suggesting the existence of a metastable intermediate state, OCP^1hv. acs.orgnih.govresearchgate.netnih.gov This sequential two-photon process leads to a non-linear response to light intensity, effectively functioning as a threshold switch that prevents the activation of NPQ and the subsequent downregulation of photosynthesis under low light conditions. acs.orgnih.govresearchgate.netnih.gov The first photon populates the intermediate OCP^1hv state, and the absorption of a second photon by this intermediate drives the conversion to the active OCP^R state. acs.orgnih.gov The efficiency of OCP^R formation is dependent on the time delay between the two absorbed photons and the lifetime of the intermediate state. acs.orgnih.gov

Oxidative Stress Response and Antioxidant System Integration

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. wikipedia.org Carotenoids are recognized for their potential to influence oxidative stress. nih.govrsc.org

Cellular Mechanisms of Oxidative Stress Mitigation In Vitro (General Carotenoid Context)

Carotenoids can act as antioxidants through direct scavenging of ROS and lipid radicals. rsc.org Their elongated structure and delocalized π-electron system, combined with their hydrophobicity, allow them to integrate into cell membranes, where they can inhibit lipid peroxidation. nih.gov Xanthophylls, with their polar head, may position themselves with the polar end towards the outside of the membrane and the apolar end towards the inside, while carotenes tend to be more in the interior of the membrane. nih.gov This positioning can influence their interaction with radicals and their efficiency in quenching lipid peroxidation. nih.gov

Carotenoids can quench singlet oxygen, a type of ROS, which can reduce the formation of lipid peroxides. nih.govcambridge.org The effectiveness of carotenoids in quenching lipid peroxidation can depend on the mechanism of lipid peroxide formation. nih.gov

Beyond direct scavenging, carotenoids can also indirectly promote the antioxidant defense system by influencing cellular redox signaling pathways. rsc.org

Potential Roles in Inter- and Intra-Cellular Signaling Pathways (General Carotenoid Context)

Carotenoids and their metabolites may modulate molecular pathways involved in cell proliferation and other cellular functions. nih.goveurekaselect.com Evidence suggests that carotenoids can act on signaling cascades such as Akt, tyrosine kinases, mitogen-activated protein kinase (MAP kinase), and growth factor signaling. nih.goveurekaselect.com They may influence cellular functions by altering the phosphorylation state of target molecules and modulating gene expression. eurekaselect.com

Carotenoids have also been implicated in the regulation of apoptosis through effects on the activation of caspase cascades and the expression of proteins like those in the Bcl-2 family and transcription factors. eurekaselect.com Their ability to modify the expression of transcription factors can depend on factors such as concentration, the presence of other micronutrients, cell type, and redox status. nih.gov

Furthermore, carotenoids can play roles in redox signaling pathways. rsc.orgmdpi.com For instance, electrophilic apocarotenoids, which are metabolites of carotenoids, may participate in signal transduction pathways that induce the activation of Nrf2, a transcription factor involved in the antioxidant defense system. rsc.org Ketocarotenoids, owing to their α,β-unsaturated carbonyl structure, may also contribute to this pathway due to their electrophilic properties. rsc.org

Modulation of Biological Processes

Carotenoids have been reported to possess immunomodulatory activities in humans and animals. nih.govnih.gov These activities can include enhancing lymphocyte blastogenesis, increasing specific lymphocyte subsets, boosting lymphocyte cytotoxic activity, and stimulating the production of various cytokines. nih.gov Carotenoids may also stimulate the phagocytic and bacteria-killing ability of neutrophils and macrophages. nih.gov These immunostimulatory actions are often considered independent of their provitamin A activity. nih.gov

While general carotenoids like astaxanthin (B1665798), lutein (B1675518), canthaxanthin, and lycopene (B16060) have been studied for their immune-enhancing effects nih.govmdpi.com, specific research directly linking this compound to the modulation of immune processes in mammals is not prominently featured in the provided search results. Some carotenoids are utilized by birds for integumentary coloration and are considered to have roles as immunomodulators and antioxidants, suggesting a potential link between carotenoids and immune function in other organisms as well. csic.es

Advanced Analytical and Characterization Methodologies for 4 Hydroxyechinenone

Chromatographic Separation Techniques

Chromatography plays a vital role in isolating 4'-hydroxyechinenone from complex mixtures, which is a necessary step before detailed characterization. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the primary techniques used.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC is a widely used technique for separating and quantifying compounds based on their differential interactions with a stationary phase and a mobile phase. When coupled with a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA), HPLC becomes a powerful tool for analyzing compounds that absorb light in the UV-Vis range, such as carotenoids like this compound. scioninstruments.commeasurlabs.com A DAD allows for the simultaneous detection of a sample's absorbance across a range of wavelengths, providing a full UV-Vis spectrum for each eluting compound. scioninstruments.com This spectral information is highly valuable for identifying and confirming the presence of this compound, as carotenoids have characteristic absorption patterns due to their conjugated double bond systems. zu.edu.pk The absorption spectrum captured by the DAD aids in peak purity analysis and can help verify analyte identities. scioninstruments.com

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase and operates at higher pressures. researchgate.net These features lead to improved chromatographic performance, including faster analysis times, enhanced resolution, and increased sensitivity compared to conventional HPLC. researchgate.netusp.org For the analysis of carotenoids, including this compound, UHPLC offers advantages such as shorter retention times and narrower peaks, which contribute to a better signal-to-noise ratio. researchgate.net UHPLC systems employ narrow-bore columns packed with particles typically below 2 µm, capable of handling back-pressures significantly higher than those in traditional HPLC. researchgate.net This technique is increasingly preferred for carotenoid analysis due to its efficiency and improved separation capabilities for complex samples. researchgate.netusp.org

Stationary and Mobile Phase Optimization for Resolution

Achieving optimal separation of this compound from other compounds in a sample requires careful selection and optimization of both the stationary and mobile phases. The stationary phase is the fixed component within the chromatography column, while the mobile phase is the solvent system that carries the sample through the column. uhplcs.commdpi.com

For carotenoid analysis, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water or an aqueous buffer with organic solvents like methanol (B129727) or acetonitrile). researchgate.netuhplcs.comlibretexts.org The principle of separation in reversed-phase chromatography is based on the differential partitioning of analytes between the mobile phase and the hydrophobic stationary phase.

Optimization of the mobile phase composition is crucial for enhancing separation efficiency and achieving well-separated peaks. uhplcs.commastelf.com Factors to consider include the ratio of organic solvent to water, the type of organic solvent used, and the addition of modifiers or buffers. uhplcs.commastelf.com For ionizable compounds, adjusting the mobile phase pH near the analyte's pKa can improve separation. uhplcs.comlibretexts.org However, the impact of pH on the retention of this compound, a carotenone with a hydroxyl group and a ketone, would depend on the ionization state of these functional groups within the typical pH range used in reversed-phase HPLC. Using stable buffers helps maintain consistent pH during the analysis. uhplcs.com Gradient elution, where the mobile phase composition changes over time, is often used for complex samples to improve the resolution of compounds with a wide range of polarities. uhplcs.com

The choice and characteristics of the stationary phase also significantly impact separation. Different stationary phases offer varying selectivity for analytes. chromatographyonline.com While C18 is common for carotenoids, other phases might be explored to optimize the separation of this compound from co-eluting compounds. Factors like particle size and column dimensions also influence resolution and analysis time. Smaller particle sizes in UHPLC columns lead to increased efficiency and resolution but require higher operating pressures. researchgate.netlibretexts.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, which can be used to identify and quantify compounds and elucidate their structures. When coupled with chromatographic techniques (LC-MS or UHPLC-MS), it provides a highly sensitive and selective method for analyzing complex samples containing this compound. mdpi.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common atmospheric pressure ionization (API) techniques used in LC-MS for the analysis of carotenoids. API techniques ionize compounds under atmospheric pressure conditions, making them suitable for coupling with liquid chromatography. shimadzu.de

ESI is generally preferred for the ionization of polar and thermolabile compounds. shimadzu.de It involves creating a fine spray of the liquid effluent from the chromatography column, applying a high voltage to the spray, and evaporating the solvent, which results in the formation of charged analyte molecules (ions). shimadzu.delcms.cz Carotenoids, including xanthophylls like this compound which contain oxygen functionalities, can be amenable to ESI, often forming protonated molecules ([M+H]+) or adduct ions (e.g., with sodium or silver) depending on the mobile phase composition and additives. lcms.czudl.cat The addition of certain modifiers to the mobile phase, such as sodium acetate (B1210297) or silver salts, can enhance the formation of specific adduct ions for carotenoids, improving detection sensitivity. udl.cat

APCI is typically used for less polar and more volatile compounds than those analyzed by ESI. shimadzu.de In APCI, the column effluent is vaporized by heating and then subjected to a corona discharge, which ionizes the solvent molecules. shimadzu.de These ionized solvent molecules then act as chemical ionization agents, transferring charge to the analyte molecules through ion-molecule reactions, commonly resulting in protonated or deprotonated molecules. shimadzu.de APCI involves a higher energy process compared to ESI and is less prone to forming multiply charged ions. shimadzu.de While ESI is often favored for xanthophylls, APCI has also been successfully applied to the analysis of ketocarotenoids, including 3'-hydroxyechinenone (B211818) (an isomer of this compound), demonstrating its utility for this class of compounds. udl.catgrafiati.com The choice between ESI and APCI can depend on the specific carotenoid and the mobile phase system used, with optimization often required to achieve the best ionization efficiency. shimadzu.deudl.cat

Tandem Mass Spectrometry for Structural Elucidation

Tandem Mass Spectrometry (MS/MS or MSn) is a powerful technique used for obtaining detailed structural information about an analyte by fragmenting selected ions and analyzing the resulting fragment ions. mdpi.comrfi.ac.ukpittcon.org This technique is invaluable for the structural elucidation of this compound and for confirming its identity.

In MS/MS, a precursor ion (typically the molecular ion or a characteristic adduct ion) is selected in the first stage of the mass spectrometer, then fragmented (e.g., through collision-induced dissociation - CID), and the resulting fragment ions are analyzed in the second stage. mdpi.commdpi.com The fragmentation pattern is characteristic of the molecule's structure, as bonds break in predictable ways depending on the ion's energy and functional groups. acdlabs.comchemrxiv.org

For carotenoids, including this compound, MS/MS can provide fragment ions corresponding to losses of specific parts of the molecule, such as the hydroxyl group, the ketone group, or fragments from the polyene chain or the end rings. Analyzing the masses and relative abundances of these fragment ions allows researchers to piece together the structure of the original molecule. mdpi.comchemrxiv.org While MS alone provides the accurate mass of the intact molecule, tandem MS provides the crucial structural details needed for unequivocal identification and characterization, especially when analyzing new or less-characterized carotenoids or when dealing with isomers. mdpi.comrfi.ac.uk Techniques like LC-ESI-MS/MS or UHPLC-APCI-MS/MS have been successfully applied to the structural analysis of ketocarotenoids, providing valuable fragmentation data. udl.catmdpi.commassbank.eu

| Technique | Principle | Application for this compound | Key Information Provided |

| HPLC-DAD | Separation by partitioning between stationary and mobile phases; UV-Vis detection across multiple wavelengths. scioninstruments.commeasurlabs.com | Separation from complex mixtures; detection based on UV-Vis absorbance; spectral confirmation. scioninstruments.commeasurlabs.com | Retention time; UV-Vis spectrum; relative quantification. scioninstruments.com |

| UHPLC | High-efficiency separation using small particles and high pressure. researchgate.net | Faster and higher-resolution separation compared to HPLC. researchgate.netusp.org | Shorter analysis time; improved peak resolution. researchgate.net |

| ESI-MS | Ionization of polar/thermolabile compounds by electrospray. shimadzu.de | Formation of protonated or adduct ions (e.g., [M+H]+, [M+Na]+). lcms.czudl.cat | Molecular weight information (as ions). mdpi.com |

| APCI-MS | Ionization of less polar/more volatile compounds by corona discharge. shimadzu.de | Formation of protonated or deprotonated molecules through ion-molecule reactions. shimadzu.deudl.cat | Molecular weight information (as ions). mdpi.com |

| Tandem MS (MS/MS, MSn) | Fragmentation of selected ions and analysis of fragment ions. mdpi.compittcon.org | Generation of characteristic fragment ions for structural elucidation. mdpi.comchemrxiv.org | Structural details; confirmation of identity. mdpi.comrfi.ac.uk |

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular structure and electronic transitions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and stereochemistry of organic compounds, including carotenoids like this compound. It relies on the interaction of atomic nuclei with a magnetic field to provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. libretexts.org

By analyzing the chemical shifts, splitting patterns (coupling constants), and integration of signals in the ¹H and ¹³C NMR spectra, researchers can confirm the proposed structure of this compound. libretexts.orgyoutube.com The chemical shift values are influenced by the electronic environment of the nuclei, providing information about the types of atoms and functional groups present. libretexts.org Coupling constants reveal the number of neighboring nuclei and their spatial relationship, which is particularly useful for determining the stereochemistry around double bonds and chiral centers. oup.comwordpress.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, further aid in establishing correlations between nuclei, providing a more complete picture of the molecular connectivity. libretexts.org

For stereochemical determination, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed. NOE signals arise from through-space interactions between nuclei, providing information about their proximity and helping to define relative stereochemistry in rigid systems. wordpress.comlibretexts.org While the specific NMR data for this compound are not detailed in the provided search results, the general principles of NMR application to organic molecules with conjugated systems and potential chiral centers are well-established for structural and stereochemical elucidation. libretexts.orgoup.comwordpress.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is widely used to study molecules that absorb light in the UV and visible regions of the electromagnetic spectrum, which is characteristic of compounds containing chromophores, such as conjugated double bonds found in carotenoids like this compound. azooptics.comsci-hub.semsu.edu

The UV-Vis spectrum of this compound exhibits characteristic absorption bands corresponding to the π→π* electronic transitions within its conjugated polyene system. azooptics.commsu.eduvscht.cz The wavelength of maximum absorption (λmax) and the intensity of the absorption bands (molar absorptivity, ε) are directly related to the length and nature of the conjugated system. azooptics.commsu.eduvscht.cz Extended conjugation leads to a shift of the absorption maxima to longer wavelengths (bathochromic shift). azooptics.commsu.edu

UV-Vis spectroscopy is valuable for the qualitative identification of this compound by comparing its spectrum to known standards. It can also be used for quantitative analysis based on the Beer-Lambert Law, which relates absorbance to concentration and molar absorptivity. azooptics.com Changes in the UV-Vis spectrum, such as shifts in λmax or changes in intensity, can also provide information about the molecule's environment or interactions with other substances. azooptics.com

Circular Dichroism (CD) Spectroscopy for Chirality Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chirality and conformation of molecules that contain chromophores in a chiral environment. jascoinc.comcreative-proteomics.comwikipedia.org Since this compound is a carotenoid and may possess chiral centers or exist in specific conformations, CD spectroscopy can provide valuable information about its stereoisomeric form and spatial arrangement.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. jascoinc.comcreative-proteomics.comwikipedia.org A CD signal is observed when a chromophore is intrinsically chiral or is placed in an asymmetric environment. jascoinc.com For carotenoids, CD spectra can arise from inherent molecular chirality or from induced chirality when interacting with other chiral molecules, such as proteins in biological systems. nih.gov

The CD spectrum, which plots the differential absorbance (ΔA) or ellipticity versus wavelength, provides a unique fingerprint related to the molecule's three-dimensional structure and the electronic transitions of its chromophores in that chiral environment. jascoinc.comcreative-proteomics.com CD is particularly useful for studying conformational changes and interactions involving chiral molecules. nih.govbath.ac.uk

Femtosecond Transient Absorption Spectroscopy for Excited-State Dynamics

Femtosecond Transient Absorption (fs-TA) spectroscopy is an ultrafast spectroscopic technique used to investigate the dynamics of excited states in molecules on extremely short timescales, typically from femtoseconds to nanoseconds. nih.govrsc.org This technique is particularly relevant for studying the rapid processes that occur after a molecule absorbs light, such as energy transfer, internal conversion, and isomerization. nih.gov

In fs-TA spectroscopy, a short pump pulse excites a fraction of the molecules to an excited state, and a time-delayed probe pulse measures the changes in absorbance as the excited state evolves. nih.gov The resulting transient absorption spectra, recorded as a function of time delay and wavelength, provide information about the lifetimes and spectral signatures of transient species, including excited states and intermediates. nih.gov

For carotenoids, including potentially this compound, fs-TA spectroscopy can reveal details about the ultrafast relaxation pathways from higher excited singlet states (S2) to lower excited states (S1 and potentially S* states) and the ground state (S0). researchgate.netmdpi.com These dynamics are crucial for understanding their roles in light harvesting and photoprotection. Studies on other carotenoids have shown that fs-TA can identify different excited states and their interconversion dynamics, which are influenced by molecular structure and environment. researchgate.netmdpi.com

Sample Preparation and Extraction Methodologies for Diverse Biological Matrices

The analysis of this compound from diverse biological matrices requires effective sample preparation and extraction methodologies to isolate the compound of interest from complex biological components, such as lipids, proteins, and other pigments. researchgate.netchromatographyonline.comnih.gov Proper sample preparation is critical for the accuracy and reliability of subsequent analytical measurements. chromatographyonline.com

Biological matrices, such as tissues, fluids (blood, plasma, urine), and microbial cultures, present unique challenges due to their complexity and the potentially low concentrations of the analyte. researchgate.netchromatographyonline.com Extraction techniques aim to selectively isolate this compound while removing interfering substances.

Common sample preparation techniques for biological matrices include:

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.comorientjchem.org Careful selection of solvents is necessary to optimize the partitioning of this compound into the desired phase. orientjchem.org LLE can be effective but may require relatively large volumes of solvents. chromatographyonline.comorientjchem.org

Solid-Phase Extraction (SPE): SPE uses a solid stationary phase to selectively retain the analyte while the sample matrix passes through. chromatographyonline.comnih.gov The retained analyte is then eluted with a suitable solvent. chromatographyonline.com SPE offers better selectivity and can also serve as a preconcentration step. chromatographyonline.com Various types of stationary phases are available, allowing for method optimization based on the chemical properties of this compound. chromatographyonline.com

Microextraction Techniques: Miniaturized extraction methods, such as Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME), aim to reduce solvent consumption and sample volume. researchgate.net These techniques involve the partitioning of analytes between a sample and a small amount of stationary phase or extraction solvent. researchgate.net

Protein Precipitation: For protein-rich matrices like plasma or serum, protein precipitation is often an initial step to remove proteins that can interfere with downstream analysis. nih.gov This can be achieved by adding organic solvents, acids, or salts.

The specific extraction protocol for this compound from a particular biological matrix would need to be optimized based on the matrix type, the concentration of this compound, and the analytical technique to be used. chromatographyonline.com Factors such as solvent choice, extraction time, temperature, and pH can significantly impact extraction efficiency. orientjchem.org The goal is to achieve high recovery of this compound with minimal co-extraction of matrix components.

Biotechnological Production and Metabolic Engineering of 4 Hydroxyechinenone

Strategies for Enhanced Microbial Production

Microbial cell factories, such as Escherichia coli, have emerged as attractive hosts for the heterologous production of carotenoids due to their rapid growth, well-established genetic tools, and ease of fermentation. mdpi.comnih.govnih.govnih.gov Enhancing the production of specific ketocarotenoids like 4'-hydroxyechinenone in these organisms requires targeted metabolic engineering strategies. mdpi.com

Genetic Engineering of Carotenoid Biosynthesis Pathways in Heterologous Hosts (e.g., E. coli)

The biosynthesis of carotenoids in microorganisms involves a series of enzymatic reactions starting from central metabolic precursors. mdpi.com To produce this compound in a heterologous host like E. coli, it is necessary to introduce and functionally express the genes encoding the relevant enzymes from the carotenoid biosynthesis pathway. nih.gov This typically involves genes responsible for the synthesis of the basic carotenoid backbone (e.g., lycopene (B16060) or beta-carotene) and then enzymes that introduce the keto and hydroxyl groups at the specific positions to form this compound.

Studies have demonstrated the successful introduction of carotenoid biosynthesis genes from various sources, such as Pantoea ananatis and cyanobacteria, into E. coli to produce different carotenoids, including ketocarotenoids. nih.govnih.govsciepublish.com For instance, expressing a beta-carotene (B85742) ketolase gene (like crtO or crtW) in a strain producing beta-carotene or zeaxanthin (B1683548) can lead to the formation of ketocarotenoids such as echinenone (B51690) and 4-ketozeaxanthin. oup.comnih.gov The production of this compound specifically would require the action of both a ketolase and a hydroxylase enzyme acting on a suitable precursor.

One approach involves the assembly of multiple biosynthetic genes into operons or expression cassettes within the E. coli genome or on plasmids. nih.govnih.gov The order of genes within an operon can influence the expression levels and ultimately the metabolic flux towards the desired product. nih.gov Research using ordered gene assembly methods has shown that arranging genes in the order of the metabolic pathway can lead to higher production yields for certain carotenoids. nih.gov

Optimization of Gene Expression and Enzyme Activity

Achieving high yields of this compound in engineered microbes necessitates the optimization of gene expression levels and the activity of the enzymes involved in the biosynthetic pathway. researchgate.netnih.govmeiragtx.com This involves several strategies:

Promoter and Terminator Selection: Utilizing strong and appropriate promoters can ensure high-level transcription of the introduced carotenoid biosynthesis genes. meiragtx.com Similarly, effective terminators are needed for proper transcript processing.

Codon Optimization: Optimizing the codon usage of the heterologous genes to match that of the host organism (E. coli) can significantly improve translation efficiency and enzyme production.

Enzyme Engineering: Directed evolution or rational design can be employed to improve the catalytic efficiency, specificity, and stability of the key enzymes, such as beta-carotene ketolases and hydroxylases, involved in the formation of this compound. nih.gov Improving the activity of enzymes can help alleviate metabolic bottlenecks. nih.gov

Balancing Metabolic Flux: The metabolic pathway leading to this compound involves multiple steps. mdpi.com Ensuring a balanced metabolic flux through the pathway is crucial to prevent the accumulation of intermediates and maximize the production of the final product. nih.gov This can involve fine-tuning the expression levels of different pathway enzymes. nih.gov

Increasing Precursor Supply: Carotenoid biosynthesis relies on precursors derived from the central carbon metabolism. mdpi.com Strategies to enhance the supply of these precursors, such as modifying upstream pathways like the MEP (methylerythritol phosphate) pathway, can lead to increased carotenoid production. mdpi.comnih.gov Overexpression of key enzymes in the MEP pathway, such as DXS, has been shown to enhance carotenoid levels. mdpi.com

Development of Industrial Fermentation Processes

Translating laboratory-scale microbial production of this compound to industrial levels requires the development of robust and efficient fermentation processes. nih.govcec.nic.in Industrial fermentation involves cultivating microorganisms in large bioreactors under controlled conditions to maximize product yield. cec.nic.ine-nema.de Key aspects of developing industrial fermentation processes for this compound include:

Strain Development: Utilizing engineered microbial strains with high productivity and stability under fermentation conditions. nih.gov This includes developing plasmid-free strains where the biosynthetic genes are integrated into the chromosome for increased stability. nih.gov

Medium Optimization: Designing cost-effective and nutrient-rich fermentation media that support high cell density growth and efficient carotenoid production. frontiersin.orgslideshare.net Optimization of carbon and nitrogen sources, as well as other nutrients, is crucial. frontiersin.orgslideshare.net

Process Control: Precisely controlling fermentation parameters such as temperature, pH, aeration, agitation, and feeding strategy to maintain optimal conditions for microbial growth and product formation. cec.nic.ine-nema.de

Scale-up: Transitioning the fermentation process from laboratory scale to pilot and industrial scales while maintaining high productivity and yield.

Downstream Processing: Developing efficient and cost-effective methods for the extraction, purification, and isolation of this compound from the fermentation broth. nih.gov

Plant-Based Metabolic Engineering for Accumulation

Plants naturally synthesize a diverse range of carotenoids, primarily for photosynthesis, coloration of flowers and fruits, and as precursors for other essential compounds. tandfonline.com While higher plants typically lack the enzymes required for the formation of ketocarotenoids like this compound, metabolic engineering can introduce these capabilities to enable accumulation in plant tissues. tandfonline.comoup.comnih.gov

Targeted Gene Insertion in Model Plants (e.g., Tobacco species)

Model plants, such as Nicotiana tabacum and Nicotiana benthamiana (tobacco species), are often used for metabolic engineering studies due to their ease of transformation and relatively well-understood genetics. nih.govtandfonline.comnih.gov Targeted gene insertion techniques allow for the precise integration of foreign genes into the plant genome. wikipedia.orgnih.gov

To enable this compound accumulation in tobacco, genes encoding beta-carotene ketolases and hydroxylases from other organisms (e.g., bacteria or algae) can be introduced. nih.govnih.govnih.gov These genes can be delivered into plant cells using methods like Agrobacterium-mediated transformation or biolistic gene delivery. researchgate.netfrontiersin.org Targeted insertion can be achieved using technologies like CRISPR/Cas9, which allows for site-specific integration of the desired genes into the plant genome. wikipedia.orgnih.govnih.gov

Studies in Nicotiana glauca and Nicotiana tabacum have shown that the expression of cyanobacterial beta-carotene ketolase genes can lead to the accumulation of various ketocarotenoids, including 3'-hydroxyechinenone (B211818) and 4-ketozeaxanthin, in leaves and flowers. nih.govnih.gov While this compound was not always the primary product in these studies, the successful introduction and expression of ketolase activity demonstrate the feasibility of engineering ketocarotenoid biosynthesis in tobacco. nih.govnih.gov

Engineering of Ketocarotenoid Biosynthesis in Plant Tissues (e.g., flowers, leaves)

Once the necessary genes are introduced, the next step is to engineer the carotenoid pathway in specific plant tissues to favor the accumulation of this compound. nih.govresearchgate.net Different plant tissues have varying carotenoid profiles and metabolic fluxes. nih.gov

Tissue-Specific Expression: Using tissue-specific promoters can direct the expression of the introduced ketolase and hydroxylase genes to tissues where carotenoid accumulation is naturally high, such as flowers or leaves. nih.govnih.gov For example, the nectary tissue in tobacco flowers is highly carotenogenic and has been used as a model system for engineering ketocarotenoid production. nih.gov

Subcellular Targeting: Carotenoid biosynthesis in plants occurs in plastids (e.g., chloroplasts and chromoplasts). nih.gov The introduced enzymes need to be targeted to these organelles to interact with the endogenous carotenoid precursors. nih.gov

Modifying Endogenous Pathways: Strategies can involve modifying the endogenous plant carotenoid pathway to increase the availability of suitable substrates for the introduced enzymes. For instance, engineering plants to accumulate higher levels of beta-carotene or zeaxanthin could serve as a better starting point for this compound synthesis. tandfonline.comoup.com

Combinatorial Engineering: Expressing combinations of ketolase and hydroxylase genes, potentially from different organisms, can lead to the formation of a variety of ketocarotenoids. nih.govtandfonline.comoup.comnih.gov Optimizing the combination and expression levels of these enzymes is crucial to maximize this compound production. In some cases, co-expression of a ketolase and a hydroxylase gene has led to a significant increase in total carotenoid content and a higher percentage of keto derivatives. nih.gov

Research in tobacco has shown that engineering the ketolation steps of carotenogenesis in flower petals and leaves can lead to the formation of various ketocarotenoids. nih.govnih.gov While astaxanthin (B1665798) was not always detected, compounds like 3'-hydroxyechinenone and 4-ketozeaxanthin were present. nih.govnih.gov These studies highlight the potential of plant-based systems for producing oxygenated carotenoids. nih.gov

The accumulation of ketocarotenoids in plant tissues can sometimes impact photosynthetic efficiency in leaves, although growth and development may not be impaired under certain conditions. nih.gov Further research is needed to optimize production without negatively affecting plant health.

Synthetic Biology Approaches for Novel Pathway Construction

Synthetic biology plays a crucial role in constructing novel metabolic pathways for the production of valuable compounds like carotenoids in microbial hosts frontiersin.org. This involves designing and assembling new genetic circuits and pathways that may not exist in nature or enhancing existing ones researchgate.netsavemyexams.com. The goal is to redirect metabolic flux towards the synthesis of the target molecule mdpi.com.

Key aspects of synthetic biology approaches include:

Designing and assembling non-native pathways: Introducing genes from different organisms into a host microorganism to create a new biosynthetic route. For example, a novel nonnative metabolic pathway for muconic acid synthesis was introduced in Escherichia coli by expressing genes from other organisms nih.gov.

Optimizing gene expression: Utilizing synthetic promoters and regulatory elements to control the expression levels of genes in the engineered pathway, ensuring balanced flux and preventing the accumulation of toxic intermediates ugent.begenomatica.com. A semi-synthetic promoter library has been created for controlling gene expression in Sulfolobus acidocaldarius, an archaeon of industrial interest ugent.be.

Combinatorial biosynthesis: Combining genes and pathway modules from different sources to create diverse libraries of compounds and potentially discover novel molecules or improve the production of known ones mit.edu.

Genome editing: Using tools like CRISPR to precisely modify the host genome, enabling the integration of synthetic pathways and the modification of native genes to enhance production frontiersin.org.

While specific details on the de novo construction of a pathway solely for this compound were not explicitly found, the principles applied to other carotenoids and natural products are directly applicable. For instance, the biosynthesis of astaxanthin, which can involve hydroxyechinenone as an intermediate, in Corynebacterium glutamicum has been explored through the expression of heterologous genes like crtW and crtZ involved in beta-carotene ketolation and hydroxylation nih.gov. The construction of such pathways requires careful consideration of enzyme selection, gene expression levels, and metabolic balance within the host organism genomatica.comnih.gov.

Adaptive Laboratory Evolution for Strain Improvement

Adaptive Laboratory Evolution (ALE) is a powerful technique used to improve the performance of microorganisms for biotechnological applications, including the production of valuable compounds nih.govfrontiersin.org. ALE involves subjecting microbial populations to specific selection pressures over extended periods, allowing beneficial mutations to accumulate through natural selection nih.gov. This can lead to improved phenotypes such as increased product titer, enhanced stress tolerance, and optimized substrate utilization nih.govnih.gov.

ALE is particularly useful when a detailed understanding of the complex microbial physiology is lacking, as it does not require prior knowledge of the genetic basis for improved traits nih.gov. It can be used to:

Increase product yield and productivity: By selecting for strains that efficiently channel metabolic resources towards the desired product nih.gov.

Improve tolerance to process conditions: Adapting strains to tolerate high concentrations of substrates, products, or inhibitors, as well as non-optimal temperatures or pH levels nih.govnih.gov. Studies have shown ALE can increase tolerance to substances like 4-hydroxybenzoic acid (4HPAA) and improve growth under challenging conditions nih.gov.

Optimize substrate utilization: Evolving strains to efficiently utilize specific or alternative carbon sources nih.gov.

ALE has been successfully applied to improve the production of various compounds in microorganisms, including lipids and other metabolites nih.govmdpi.com. While direct examples of ALE specifically for improving this compound production were not found, the technique has been used for improving strains producing related carotenoids or in hosts relevant to carotenoid production, such as oleaginous microalgae and yeasts frontiersin.orgmdpi.com. The accumulation of mutations during ALE can lead to alterations in metabolic pathways that enhance the production of target compounds mdpi.com.

Sustainable Metabolic Engineering Considerations for Industrial Scale-Up

Sustainable metabolic engineering for industrial scale-up of compounds like this compound requires a holistic approach that considers economic and environmental factors alongside biological feasibility nih.gov. The goal is to develop processes that are not only efficient in producing the target molecule but also environmentally friendly and economically viable at a large scale frontiersin.orgnih.gov.

Key considerations for sustainable metabolic engineering include:

Selection of suitable host organism: Choosing a microbial host that can efficiently produce the target compound, utilize renewable feedstocks, and is amenable to large-scale fermentation nih.gov. Model organisms like E. coli and Saccharomyces cerevisiae are often used, but non-model organisms with inherent metabolic capabilities for specific products are also explored nih.gov.

Utilization of renewable feedstocks: Designing processes that utilize sustainable and low-cost carbon sources, such as agricultural by-products or waste streams, instead of petrochemicals nih.govcabidigitallibrary.org.

Process optimization: Developing fermentation and downstream processing strategies that are efficient, minimize waste, and reduce energy consumption genomatica.comevonik.com. This includes optimizing parameters such as temperature, pH, aeration, and nutrient availability nih.gov.

Techno-economic analysis: Evaluating the economic feasibility of the entire bioprocess, from feedstock to purified product, to identify cost drivers and areas for improvement genomatica.comevonik.com.

Life cycle assessment: Assessing the environmental impact of the bioprocess throughout its life cycle to ensure sustainability evonik.com.

Scalability: Designing the metabolic pathway and bioprocess with industrial scale-up in mind, considering factors such as oxygen transfer, heat removal, and mixing in large fermenters genomatica.comevonik.com.

Sustainable metabolic engineering aims to create a "perfect trifecta" of substrate, product, and organism to maximize economic and environmental benefits nih.gov. This integrated approach, combining strain development with process design and economic analysis, is crucial for the successful industrialization of biotechnological production processes genomatica.comevonik.com.

Future Research Directions and Emerging Paradigms in 4 Hydroxyechinenone Studies

Unraveling Undiscovered Biosynthetic Enzymes and Pathways

While some aspects of carotenoid biosynthesis, including the formation of ketocarotenoids like echinenone (B51690) and 3'-hydroxyechinenone (B211818), have been studied, there are still gaps in fully understanding the specific enzymes and intricate pathways involved in the biosynthesis of 4'-hydroxyechinenone across various organisms. Research has identified enzymes similar to beta-carotene (B85742) 3-hydroxylases that are involved in ketocarotenoid biosynthesis in organisms like Adonis aestivalis, but their precise activity on substrates leading to 4'-hECN requires further elucidation. ebi.ac.uk The conversion of beta-carotene to astaxanthin (B1665798), which can occur via intermediates like echinenone and hydroxyechinenone, involves enzymes like beta-carotene ketolase (CrtW) and beta-carotene hydroxylase (CrtZ), but the specific enzymes catalyzing the hydroxylation at the 4' position to form 4'-hECN in different biological systems warrant further investigation. mdpi.com Future studies should focus on identifying and characterizing these specific enzymes, potentially through genomic and transcriptomic analysis of organisms known to produce 4'-hECN, followed by functional validation of candidate genes. nih.govnih.gov Understanding the regulatory mechanisms controlling the expression and activity of these enzymes is also a critical area for future research, potentially enabling enhanced biotechnological production.

Elucidating Precise Molecular Mechanisms of Biological Action

The molecular mechanisms underlying the biological activities of this compound are not yet fully understood, presenting a significant area for future research. While carotenoids are generally known for their antioxidant and photoprotective roles, the specific ways in which 4'-hECN interacts with cellular components and signaling pathways need detailed investigation. csic.es For instance, studies on the Orange Carotenoid Protein (OCP), which binds ketocarotenoids like 3'-hydroxyechinenone (hECN), highlight the complex interplay between the carotenoid and the protein matrix during photoactivation and energy dissipation. acs.orgnih.govresearchgate.netacs.orgnih.gov Future research should aim to precisely map the interaction sites of 4'-hECN with target proteins and lipids, analyze the downstream signaling cascades affected by its presence, and determine its specific roles in cellular processes such as oxidative stress response, inflammation, and light harvesting or protection. Advanced techniques like protein-ligand interaction studies, cell-based assays, and in vivo models will be crucial in unraveling these mechanisms.

Development of Advanced Spectroscopic Probes for In Situ Analysis

Advanced spectroscopic techniques are essential for studying the behavior and interactions of this compound in its native biological environment. Future research should focus on developing and applying advanced spectroscopic probes for in situ analysis of 4'-hECN. Techniques such as time-resolved absorption and resonance Raman spectroscopy have been valuable in studying carotenoids in protein complexes like OCP, providing insights into their excited state dynamics and structural changes. researchgate.netacs.orgacs.orgresearchgate.netzu.edu.pk The development of more sensitive and specific probes could allow for the real-time monitoring of 4'-hECN localization, concentration, and interactions within live cells or tissues without disruptive extraction procedures. nih.gov This would provide unprecedented detail on its movement, metabolic fate, and engagement with molecular targets, contributing significantly to understanding its biological roles.

Q & A

Q. How can researchers ensure ethical compliance when using this compound in animal or human cell studies?

- Methodological Guidance : Obtain institutional review board (IRB) approval for studies involving human cells. For animal models, adhere to ARRIVE guidelines for humane endpoints and sample size justification. Document source and handling of biological materials to meet reproducibility standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.